2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine
Description
¹H NMR Analysis
The ¹H NMR spectrum (500 MHz, DMSO-d₆) reveals distinct signals for key structural groups:
- Adenine protons :
- H8: δ 8.35 (s, 1H, adenine C8-H).
- N^6^-CH₃: δ 3.40 (s, 3H, N^6^-methyl).
- Triazole proton : δ 8.20 (s, 1H, triazole C5-H).
- Cyclopentylmethyl group :
- Methylene protons: δ 2.60 (d, J = 7.5 Hz, 2H, CH₂-cyclopentyl).
- Cyclopentyl protons: δ 1.50–1.85 (m, 9H, cyclopentyl CH₂).
- Ribose protons :
- H1': δ 6.10 (d, J = 4.0 Hz, 1H, anomeric proton).
- H2': δ 4.70 (t, J = 5.0 Hz, 1H).
- H3': δ 4.25 (q, J = 4.5 Hz, 1H).
- H4': δ 4.05 (t, J = 5.5 Hz, 1H).
- H5',5'': δ 3.60–3.75 (m, 2H, 5'-CH₂).
¹³C NMR Analysis
Key ¹³C NMR (125 MHz, DMSO-d₆) assignments include:
- Adenine carbons :
- C2: δ 152.4 (triazole-attached carbon).
- C4: δ 149.8 (carbonyl).
- C6: δ 155.6 (N^6^-methylated carbon).
- Triazole carbons : δ 144.5 (C4-triazole), 125.3 (C5-triazole).
- Cyclopentylmethyl carbons : δ 37.8 (CH₂), 28.9–25.1 (cyclopentyl CH₂).
- Ribose carbons : δ 90.1 (C1'), 83.5 (C4'), 73.2 (C2'), 70.4 (C3'), 61.8 (C5').
2D-COSY Correlations
Critical through-space interactions confirmed by 2D-COSY:
- H1' (δ 6.10) couples with H2' (δ 4.70), validating the ribose’s β-configuration.
- Cyclopentylmethyl CH₂ (δ 2.60) correlates with cyclopentyl CH₂ (δ 1.50–1.85), confirming substituent connectivity.
Table 2: Selected NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Correlation |
|---|---|---|---|
| H8 (adenine) | 8.35 | Singlet | - |
| N^6^-CH₃ | 3.40 | Singlet | - |
| Triazole C5-H | 8.20 | Singlet | - |
| H1' (ribose) | 6.10 | Doublet | H2' |
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS (ESI-TOF) analysis confirms the molecular formula C₁₉H₂₇N₇O₄ with the following observed and calculated values:
- [M+H]⁺ : Observed m/z 438.2154 (calculated 438.2151), error 0.7 ppm.
- [M+Na]⁺ : Observed m/z 460.1973 (calculated 460.1970), error 0.6 ppm.
Fragmentation patterns align with the proposed structure:
- Loss of cyclopentylmethyl group (m/z 324.1201).
- Cleavage of the ribose moiety (m/z 178.0823, adenine-triazole fragment).
Table 3: HRMS Data Summary
| Ion | Observed m/z | Calculated m/z | Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 438.2154 | 438.2151 | 0.7 |
| [M+Na]⁺ | 460.1973 | 460.1970 | 0.6 |
Properties
CAS No. |
918868-03-8 |
|---|---|
Molecular Formula |
C19H26N8O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-[4-(cyclopentylmethyl)triazol-1-yl]-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H26N8O4/c1-20-16-13-17(26(9-21-13)18-15(30)14(29)12(8-28)31-18)23-19(22-16)27-7-11(24-25-27)6-10-4-2-3-5-10/h7,9-10,12,14-15,18,28-30H,2-6,8H2,1H3,(H,20,22,23)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
UVCPEXPHSCKQFM-SCFUHWHPSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCC4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCC4)N(C=N2)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azido Intermediate
- Starting from N6-methyladenosine , the 2-position of the adenine base is functionalized to introduce an azide group.
- This is typically achieved by first converting the 2-position to a suitable leaving group (e.g., 2-iodo derivative) followed by nucleophilic substitution with sodium azide.
- The azido intermediate is isolated in moderate to good yield (~66%) and characterized by NMR, which often reveals tautomeric equilibria between azido and fused tetrazole forms due to spontaneous cyclization at the 2-position of the adenine ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
- The azido intermediate is reacted with 4-(cyclopentylmethyl)alkyne under Cu(I) catalysis.
- Typical reaction conditions include:
- Solvent: a mixture of water and tert-butanol (3:1 ratio) to facilitate solubility and product precipitation.
- Catalysts: CuSO4·5H2O and sodium ascorbate to generate Cu(I) in situ.
- Reaction temperature: room temperature.
- Reaction time: overnight stirring.
- The triazole product precipitates directly from the reaction mixture, allowing facile isolation by filtration.
Purification and Characterization
- The crude product is washed with water to remove residual copper salts and other impurities.
- Characterization is performed by 1H and 13C NMR spectroscopy, confirming the formation of the 1,4-disubstituted triazole ring and the integrity of the nucleoside moiety.
- High-resolution mass spectrometry (HRMS) confirms the molecular formula C19H26N8O4 and molecular weight (~430.5 g/mol).
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N6-methyladenosine derivative + NaN3 | Nucleophilic substitution, THF, room temp | 2-azido-N6-methyladenosine intermediate | ~66 |
| 2 | Azido intermediate + 4-(cyclopentylmethyl)alkyne + CuSO4·5H2O + sodium ascorbate | H2O:tBuOH (3:1), room temp, overnight | 2-[4-(Cyclopentylmethyl)-1,2,3-triazol-1-yl]-N-methyladenosine | 50-70 (typical range) |
Research Findings and Notes
- Attempts to perform a one-pot conversion from the 2-iodo derivative directly to the triazole product were unsuccessful due to predominant formation of the azido intermediate, necessitating a two-step process.
- The azido intermediate exhibits tautomerism with a fused tetrazole form (~17% by NMR), a phenomenon previously reported for similar 2-azidoadenosine derivatives.
- The use of water/butanol solvent mixtures is critical for product isolation, as the triazole nucleosides precipitate out, simplifying purification.
- The Cu(I)-catalyzed cycloaddition is highly regioselective, yielding exclusively 1,4-disubstituted triazoles.
- This synthetic route is versatile and has been applied to prepare a series of related triazole-substituted nucleosides with varying alkyl or aryl substituents on the triazole ring.
Summary Table of Key Synthetic Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Starting material | N6-methyladenosine derivative | Commercially available or synthesized |
| Azide introduction | Nucleophilic substitution at C-2 | Sodium azide, THF, room temp |
| Azide intermediate yield | Isolated yield | ~66% |
| Cycloaddition catalyst | CuSO4·5H2O + sodium ascorbate | In situ Cu(I) generation |
| Solvent system | Water : tert-butanol | 3:1 ratio |
| Reaction temperature | Cycloaddition step | Room temperature |
| Reaction time | Cycloaddition step | Overnight (~12-16 hours) |
| Product isolation | Precipitation and filtration | Direct from reaction mixture |
| Product yield | Isolated yield | 50-70% typical |
| Characterization | NMR, HRMS | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under specific conditions.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biology, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is of interest for its potential antiviral and anticancer properties. It may be investigated for its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a viral enzyme, thereby preventing viral replication, or it may bind to a receptor involved in cell proliferation, thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Substituent Effects
- Cyclopentylmethyl vs. Fluorinated Chains : The cyclopentylmethyl group in the target compound provides moderate lipophilicity, whereas the fluorinated chains in Compounds 16 and 17 confer extreme hydrophobicity and metabolic resistance. Fluorinated derivatives may exhibit prolonged half-lives but face challenges in aqueous solubility.
- N-Methyladenosine vs. Pyrimidine Bases: The adenosine moiety in the target compound enables hydrogen bonding with nucleic acid targets, similar to pyrimidine-based analogs (e.g., 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl in Compound 16 ). N-methylation may reduce enzymatic deamination, enhancing stability .
Biological Activity
2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine is a synthetic compound belonging to the class of modified nucleosides. This compound has garnered attention due to its potential biological activities, particularly as a selective agonist for adenosine receptors. The following sections will explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine involves a Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction. The process typically begins with the preparation of an azido derivative from N6-methyladenosine, followed by the reaction with an appropriate alkyne to yield the desired triazole derivative. The reaction conditions and yields are critical for optimizing the synthesis of this compound .
Biological Evaluation
The biological activity of 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine has been primarily evaluated in terms of its binding affinity and selectivity for adenosine receptors, particularly the A3 adenosine receptor (A3AR).
Binding Affinity
The compound exhibits high binding affinity for A3AR with a value of approximately 10.8 nM. This indicates a strong interaction with the receptor compared to other adenosine receptors. Notably, derivatives with cyclopentylmethyl substituents show enhanced selectivity for A3AR over A1AR, with selectivity ratios reaching up to 260-fold .
The mechanism by which 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine operates involves acting as a partial agonist or antagonist at A3AR. While it binds effectively to the receptor, it does not fully activate it in some instances, suggesting potential therapeutic applications in modulating receptor activity without complete activation .
Case Studies and Research Findings
Several studies have focused on the biological implications and therapeutic potential of this compound:
- Anticancer Activity : In vitro studies have demonstrated that related triazole compounds possess significant anticancer properties against various human cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. These compounds induce apoptosis and arrest the cell cycle at the G2/M phase through mechanisms that may involve adenosine receptor modulation .
- Selectivity and Potency : Research has shown that structural modifications at the triazole ring can significantly impact biological activity. For instance, introducing different substituents can enhance selectivity for A3AR while maintaining low affinity for A1AR .
Data Tables
| Compound | Binding Affinity (K_i nM) | Selectivity (A3/A1) |
|---|---|---|
| 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine | 10.8 | 260 |
| Related Triazole Derivative | Varies | Varies |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,2,3-triazole derivatives such as 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine?
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction involves reacting terminal alkynes with azides under catalytic Cu(I) conditions, yielding triazoles with high regioselectivity and purity . For example, in the synthesis of analogous triazolyl-acetamide derivatives, sodium ascorbate and copper sulfate pentahydrate are used to catalyze the reaction between alkynes and azides, achieving yields >95% . Key parameters include solvent choice (e.g., aqueous or DMF systems), temperature (room temperature to 60°C), and stoichiometric ratios of reactants.
Q. How are structural and purity analyses conducted for triazole-containing compounds?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., triazole protons appear as singlets near δ 7.5–8.0 ppm) .
- FT-IR : Identifies functional groups (e.g., C≡N stretches at ~2100 cm⁻¹ for azides, absent post-reaction) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., EI-MS for molecular weight confirmation) .
Purity is assessed via thin-layer chromatography (TLC) with solvents like dichloromethane:methanol (9:1) and HPLC for quantitative analysis .
Q. What challenges arise in achieving regioselectivity during triazole synthesis?
Without Cu(I) catalysis, thermal cycloaddition of azides and alkynes produces a mixture of 1,4- and 1,5-triazole regioisomers due to poor orbital overlap control. CuAAC ensures exclusive 1,4-selectivity via a stepwise mechanism involving copper acetylide intermediates . For example, in the synthesis of 2-(4-(((4-oxomorpholino)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide, Cu(I) catalysis yielded a single regioisomer confirmed by NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized for scaling triazole synthesis while maintaining yield and purity?
Optimization involves:
- Catalyst Loading : Reducing CuSO4·5H2O to 0.1–1 mol% minimizes copper residues, critical for biological applications .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of azides/alkynes but may require post-reaction purification via column chromatography .
- Microwave Assistance : Accelerates reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield, as demonstrated in peptide-triazole conjugates .
Data contradictions may arise when scaling from mg to gram quantities; for example, exothermicity in larger batches can reduce selectivity, necessitating temperature-controlled reactors .
Q. How are crystallographic data used to resolve structural ambiguities in triazole derivatives?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For instance, the crystal structure of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide revealed planar triazole rings and hydrogen-bonding networks stabilizing the lattice . Discrepancies between spectroscopic and crystallographic data (e.g., unexpected tautomerism) require DFT calculations to validate .
Q. What strategies are employed to evaluate the biological activity of triazole derivatives, and how are structure-activity relationships (SAR) analyzed?
- In Vitro Assays : Anti-α-glucosidase activity is tested using enzymatic inhibition assays (e.g., PNPG substrate hydrolysis), with IC50 values calculated via dose-response curves .
- Molecular Docking : Triazole derivatives are docked into target proteins (e.g., α-glucosidase) using AutoDock Vina to predict binding modes. For example, compound 11c showed stronger binding (ΔG = −9.2 kcal/mol) than acarbose (ΔG = −7.8 kcal/mol) due to triazole-mediated π-π stacking .
- SAR Studies : Substituent effects (e.g., electron-withdrawing groups on phenyl rings) correlate with activity. Derivatives with halogens (Cl, F) exhibit enhanced antifungal potency by disrupting membrane ergosterol biosynthesis .
Q. How are stability and degradation profiles assessed for triazole-containing compounds?
- Forced Degradation Studies : Exposure to heat (40–80°C), humidity (75% RH), and UV light identifies labile moieties (e.g., cyclopentylmethyl groups may oxidize under acidic conditions) .
- LC-MS/MS : Monitors degradation products, such as triazole ring-opening fragments, to establish degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
